molecular formula C4H6N2O2 B12520277 Maleic Acid Diamide

Maleic Acid Diamide

Cat. No.: B12520277
M. Wt: 114.10 g/mol
InChI Key: BSSNZUFKXJJCBG-UHFFFAOYSA-N
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Description

Maleic Acid Diamide, also known as maleamide, is an organic compound derived from maleic acid. It is characterized by the presence of two amide groups attached to the maleic acid backbone. This compound is of significant interest due to its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleic Acid Diamide can be synthesized through the reaction of maleic anhydride with ammonia or primary amines. The reaction typically involves the following steps:

    Reaction with Ammonia: Maleic anhydride reacts with ammonia to form maleamic acid, which can further react to form this compound.

    Reaction with Primary Amines: Maleic anhydride can also react with primary amines to form the corresponding diamide.

The reaction conditions generally involve moderate temperatures and the use of solvents such as water or alcohols to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of maleic anhydride with ammonia or amines in continuous reactors. The process is optimized to ensure high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Maleic Acid Diamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form maleic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to succinic diamide or other reduced forms.

    Substitution: The amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Maleic acid, fumaric acid.

    Reduction: Succinic diamide.

    Substitution: Various N-substituted maleamides.

Scientific Research Applications

Maleic Acid Diamide has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers and copolymers. Its ability to form stable amide bonds makes it valuable in creating high-performance materials.

    Biology and Medicine: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of adhesives, coatings, and resins. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Maleic Acid Diamide involves its ability to form stable amide bonds with other molecules. This property is exploited in polymerization reactions where it acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers. In biological systems, its derivatives can interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fumaric Acid Diamide: Similar in structure but differs in the geometric configuration of the double bond.

    Succinic Diamide: Lacks the double bond present in Maleic Acid Diamide.

    Maleic Anhydride: Precursor to this compound, lacks the amide groups.

Uniqueness

This compound is unique due to its ability to participate in a wide range of chemical reactions, forming stable amide bonds. Its geometric configuration allows for specific interactions in polymerization and biological systems, making it a versatile compound in various applications.

Properties

IUPAC Name

but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68442-77-3
Record name 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenediamide, (E)-, N,N'-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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